![molecular formula C10H14ClN3OS B2358296 N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide CAS No. 2190139-95-6](/img/structure/B2358296.png)
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of Janus kinase (JAK) inhibitors, which are a class of drugs that target the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses, hematopoiesis, and inflammation. CP-690,550 has been shown to have potent inhibitory effects on JAK3, which makes it a promising candidate for the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide exerts its therapeutic effects by inhibiting JAK3, which is a key component of the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses, hematopoiesis, and inflammation. JAK3 is predominantly expressed in immune cells, such as T cells, B cells, and natural killer cells. By inhibiting JAK3, N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide can suppress the activation of these immune cells, thus reducing inflammation and tissue damage.
Biochemical and physiological effects:
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has been shown to have potent inhibitory effects on JAK3, which plays a critical role in the regulation of immune responses. By inhibiting JAK3, N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide can suppress the activation of T cells and other immune cells, thus reducing inflammation and tissue damage. In preclinical studies, N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has been shown to be effective in reducing inflammation and tissue damage in animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has several advantages for lab experiments, such as its high potency and selectivity for JAK3 inhibition. This compound has been extensively studied in preclinical and clinical settings, which makes it a well-characterized tool compound for investigating the JAK-STAT signaling pathway. However, N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has some limitations for lab experiments, such as its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using appropriate formulations and delivery methods.
Zukünftige Richtungen
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are still several areas that need to be explored to fully understand its therapeutic potential. Some of the future directions for research on N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide include:
1. Investigating the long-term safety and efficacy of N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide in large-scale clinical trials.
2. Exploring the potential use of N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide in combination with other drugs for the treatment of autoimmune diseases.
3. Investigating the potential use of N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide in other diseases, such as cancer and infectious diseases.
4. Developing new formulations and delivery methods for N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide to improve its pharmacokinetic properties.
5. Investigating the role of JAK3 inhibition in other physiological processes, such as hematopoiesis and wound healing.
In conclusion, N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide is a promising compound for the treatment of various autoimmune diseases. Its potent inhibitory effects on JAK3 make it a well-characterized tool compound for investigating the JAK-STAT signaling pathway. Further research is needed to fully understand its therapeutic potential and to develop new formulations and delivery methods to improve its pharmacokinetic properties.
Synthesemethoden
The synthesis of N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide involves several steps, starting from the reaction of 3-chloropyrazine-2-carboxylic acid with methylamine to form N-methyl-3-chloropyrazine-2-carboxamide. This intermediate is then reacted with 2-methyl-3-mercaptopropanoic acid to form N-[(3-chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide. The synthesis of N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The compound has been shown to have potent inhibitory effects on JAK3, which plays a critical role in the regulation of immune responses. By inhibiting JAK3, N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide can suppress the activation of T cells and other immune cells, thus reducing inflammation and tissue damage.
Eigenschaften
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-7(6-16-2)10(15)14-5-8-9(11)13-4-3-12-8/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMWJSNFQFGOCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)NCC1=NC=CN=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

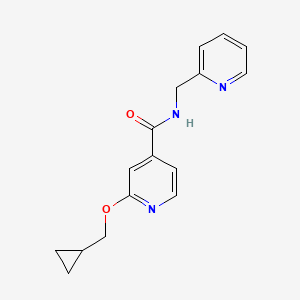
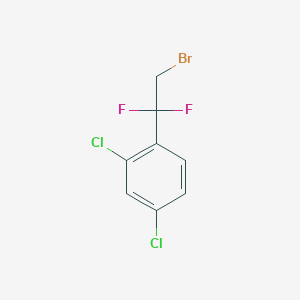
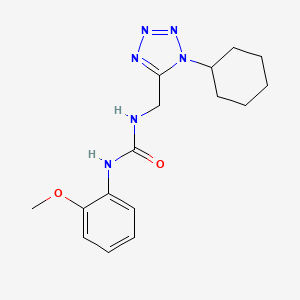
![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)

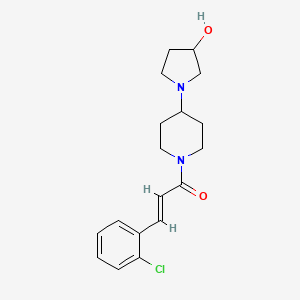
![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2358223.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)
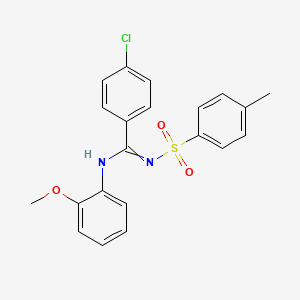
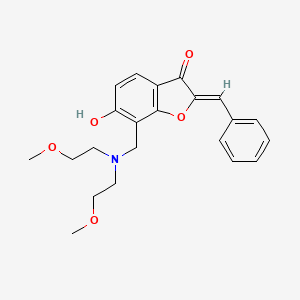
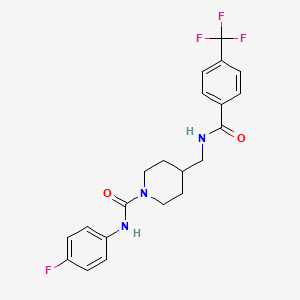
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)
![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)
![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)